molecular formula C22H19N5O3S2 B2709958 N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide CAS No. 1357763-00-8

N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide

Cat. No. B2709958
CAS RN: 1357763-00-8
M. Wt: 465.55
InChI Key: UZWJPLFTZQLUAT-UHFFFAOYSA-N
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Description

N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Advanced Electronics

The compound has been used in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors . It is transparent and colorless while absorbing near-infrared light, making it suitable for applications in advanced electronics .

Photodetectors

The compound’s ability to absorb near-infrared light but not visible light makes it useful in the development of photodetectors . This unique property can be leveraged in various applications, including security systems and optical communication devices .

Chemotherapy

The compound’s ability to absorb near-infrared light but not visible light has potential applications in chemotherapy . This property could be used to develop new treatments that target cancer cells without affecting healthy cells .

DNA Tests

The compound has been used in the development of new types of catalytic DNA molecules (deoxyribozymes) that can reveal the presence of target molecules through fluorescence or color . This has potential applications in a wide range of fields, including medical diagnostics and environmental monitoring .

Antibacterial Activities

The compound has shown strong bactericidal effect against various organisms, including Serratia marcescens, Staphylococcus aureus, and Escherichia coli . This suggests potential applications in the development of new antibiotics or disinfectants .

Analgesic Activity

N-phenylacetamide derivatives, which are structurally similar to the compound, have shown good analgesic activity . This suggests that the compound could potentially be used in the development of new pain relief medications .

Remote ID and Tracking

The compound, also known as “F3411-7910”, is associated with a standard specification for Remote ID and Tracking . This technology has applications in unmanned aircraft systems (UAS) for safety, security, and compliance purposes .

Fluorescent Proteins

Although not directly related to the compound, fluorescent proteins (FPs) that absorb near-infrared light have been used in widespread biological research applications . Given the compound’s similar light-absorbing properties, it could potentially be used in similar applications .

properties

IUPAC Name

2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-2-14-5-7-15(8-6-14)23-18(28)13-26-22(30)27-17-9-11-32-19(17)20(29)25(21(27)24-26)12-16-4-3-10-31-16/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWJPLFTZQLUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide

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